

3-Ethylpentanal: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylpentanal**

Cat. No.: **B3010029**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Ethylpentanal** is an organic compound classified as a branched aldehyde. While specific research on this particular molecule is limited, its chemical behavior can be thoroughly understood through the well-established principles of aldehyde chemistry. This guide provides a detailed overview of the predicted chemical properties and reactivity of **3-Ethylpentanal**, drawing upon general knowledge of aliphatic aldehydes and data from structurally similar compounds. This information is intended to serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

Chemical and Physical Properties

Quantitative data for **3-Ethylpentanal** is not readily available in published literature. The following table summarizes its basic molecular properties and provides estimates for its physical properties based on trends observed for similar aliphatic aldehydes.

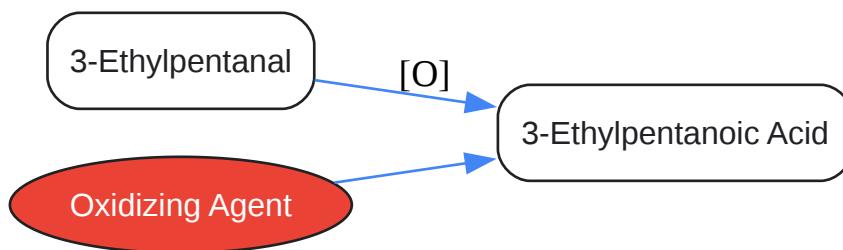
Property	Value	Source/Notes
IUPAC Name	3-ethylpentanal	[1]
CAS Number	39992-52-4	[2]
Molecular Formula	C7H14O	[1] [2]
Molecular Weight	114.19 g/mol	[1]
Boiling Point	Estimated: 140-160 °C	Based on trends for heptanals.
Melting Point	Estimated: < -20 °C	Aliphatic aldehydes are typically liquids at room temperature.
Density	Estimated: 0.81-0.83 g/mL	Based on trends for heptanals.
Solubility	Sparingly soluble in water; Soluble in organic solvents.	General property of aldehydes of this size.

Spectroscopic Data Analysis

While specific spectra for **3-Ethylpentanal** are not publicly available, the expected spectral characteristics can be predicted:

- ¹H NMR: The spectrum would be characterized by a distinctive aldehyde proton signal (singlet or triplet) between δ 9-10 ppm. Other signals would include multiplets for the ethyl and propyl groups.
- ¹³C NMR: The carbonyl carbon would appear as a prominent peak in the downfield region, typically between δ 190-205 ppm. The remaining aliphatic carbons would resonate in the upfield region.
- IR Spectroscopy: A strong, characteristic C=O stretching vibration would be observed around 1720-1740 cm^{-1} . C-H stretching vibrations from the aldehyde proton would appear around 2720 and 2820 cm^{-1} .
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 114. Common fragmentation patterns for aldehydes would include McLafferty rearrangement and cleavage

at the α -carbon.

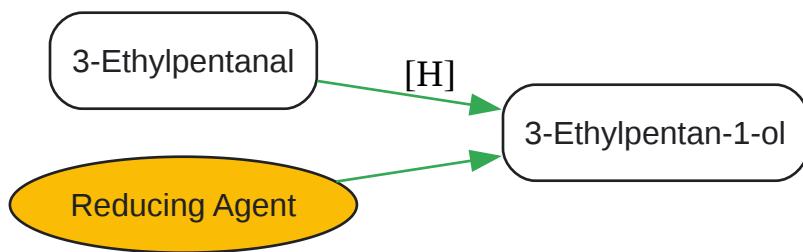

Reactivity and Synthetic Profile

The reactivity of **3-Ethylpentanal** is governed by the electrophilic nature of the carbonyl carbon and the acidity of the α -hydrogens. As a typical aliphatic aldehyde, it is expected to undergo a variety of important organic transformations.

Oxidation

Aldehydes are readily oxidized to carboxylic acids.^{[3][4]} This is a common and efficient transformation.

- Reaction: **3-Ethylpentanal** can be oxidized to 3-ethylpentanoic acid.
- Reagents: Common oxidizing agents for this purpose include potassium permanganate (KMnO_4), chromic acid (H_2CrO_4), and milder reagents like silver oxide (Ag_2O) in the Tollens' test.^[5]

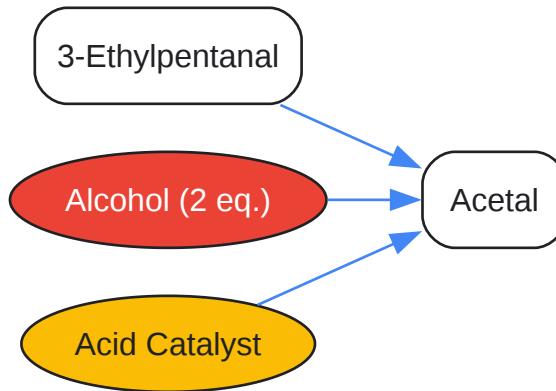

[Click to download full resolution via product page](#)

Caption: Oxidation of **3-Ethylpentanal** to 3-Ethylpentanoic Acid.

Reduction

The carbonyl group of an aldehyde can be reduced to a primary alcohol.^[6]

- Reaction: **3-Ethylpentanal** can be reduced to 3-ethylpentan-1-ol.
- Reagents: Common reducing agents include sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4). Catalytic hydrogenation ($\text{H}_2/\text{catalyst}$) is also an effective method.
^[6]

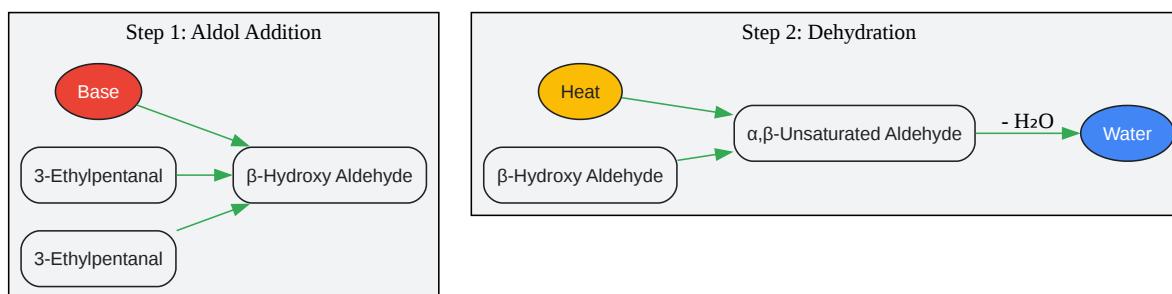

[Click to download full resolution via product page](#)

Caption: Reduction of **3-Ethylpentanal** to 3-Ethylpentan-1-ol.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon is susceptible to attack by nucleophiles.[\[3\]](#)

- Acetal and Hemiacetal Formation: In the presence of an alcohol and an acid catalyst, **3-Ethylpentanal** will form a hemiacetal and subsequently an acetal.[\[4\]](#)[\[6\]](#) Acetals are useful as protecting groups for the aldehyde functionality.


[Click to download full resolution via product page](#)

Caption: Acetal formation from **3-Ethylpentanal**.

Aldol Condensation

Like other aldehydes with α -hydrogens, **3-Ethylpentanal** can undergo a base-catalyzed aldol condensation.[\[7\]](#) This reaction is a powerful tool for forming carbon-carbon bonds. The reaction proceeds through an enolate intermediate.

- Reaction: Two molecules of **3-Ethylpentanal** react in the presence of a base (e.g., NaOH) to form a β -hydroxy aldehyde (an aldol adduct). This adduct can then undergo dehydration upon heating to yield an α,β -unsaturated aldehyde.^[7] A similar reaction is observed with 2-methylpentanal.^{[8][9]}

[Click to download full resolution via product page](#)

Caption: Aldol condensation of **3-Ethylpentanal**.

Experimental Protocols

Detailed experimental protocols for reactions involving **3-Ethylpentanal** are not available in the literature. However, the following general procedures for key aldehyde reactions can be adapted.

General Protocol for the Oxidation of an Aldehyde to a Carboxylic Acid

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
- Reaction: Cool the solution in an ice bath. Prepare a solution of the oxidizing agent (e.g., potassium permanganate, 1.1 equivalents) in water. Add the oxidant solution dropwise to the

aldehyde solution, maintaining the temperature below 10 °C.

- **Workup:** After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC). Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears.
- **Purification:** Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

General Protocol for the Reduction of an Aldehyde to an Alcohol

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
- **Reaction:** Cool the solution in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.1 equivalents) portion-wise, maintaining a low temperature.
- **Workup:** After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete. Quench the reaction by the slow addition of water or dilute acid.
- **Purification:** Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol. Purification can be performed by distillation or column chromatography.

General Protocol for the Aldol Condensation of an Aldehyde

- **Setup:** In a round-bottom flask, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or water).
- **Reaction:** Add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide). Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

- **Workup:** Once the reaction is complete, neutralize the mixture with dilute acid.
- **Purification:** If a solid product forms, it can be collected by filtration, washed with cold water, and recrystallized. If the product is an oil, it can be extracted with an organic solvent, dried, and purified by chromatography or distillation. For the dehydration step, the isolated aldol adduct can be heated, often with a catalytic amount of acid or iodine.

Stability and Storage

Aliphatic aldehydes are susceptible to oxidation upon exposure to air, leading to the formation of carboxylic acids. They can also undergo polymerization, especially in the presence of acid or base catalysts. Therefore, **3-Ethylpentanal** should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. The use of inhibitors, such as hydroquinone, may be considered for long-term storage.

Conclusion

While specific experimental data on **3-Ethylpentanal** is scarce, its chemical properties and reactivity can be reliably predicted based on the established chemistry of aliphatic aldehydes. It is expected to be a versatile synthetic intermediate, capable of undergoing oxidation, reduction, nucleophilic additions, and carbon-carbon bond-forming reactions such as the aldol condensation. The information and general protocols provided in this guide offer a solid foundation for researchers and professionals to incorporate **3-Ethylpentanal** into their synthetic and developmental programs. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethylpentanal | C7H14O | CID 11788284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethylpentanal | 39992-52-4 | Buy Now [molport.com]

- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 7. kvmwai.edu.in [kvmwai.edu.in]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [3-Ethylpentanal: A Comprehensive Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3010029#3-ethylpentanal-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com